molecular formula C10H14O4S B14678642 Benzene, [(2,2-dimethoxyethyl)sulfonyl]- CAS No. 32501-95-4

Benzene, [(2,2-dimethoxyethyl)sulfonyl]-

Cat. No.: B14678642
CAS No.: 32501-95-4
M. Wt: 230.28 g/mol
InChI Key: QZECCVQKPJLQAW-UHFFFAOYSA-N
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Description

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, where a [(2,2-dimethoxyethyl)sulfonyl] group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- typically involves the reaction of benzene with [(2,2-dimethoxyethyl)sulfonyl] chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

C6H6+ClSO2CH2CH(OCH3)2C6H5SO2CH2CH(OCH3)2+HCl\text{C}_6\text{H}_6 + \text{ClSO}_2\text{CH}_2\text{CH(OCH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{HCl} C6​H6​+ClSO2​CH2​CH(OCH3​)2​→C6​H5​SO2​CH2​CH(OCH3​)2​+HCl

Industrial Production Methods

In an industrial setting, the production of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(2,2-dimethoxyethyl)sulfanyl]-
  • Benzene, [(2-methoxyethyl)sulfonyl]-
  • Benzene, [(dichloromethyl)sulfonyl]-

Uniqueness

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is unique due to its specific [(2,2-dimethoxyethyl)sulfonyl] group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

32501-95-4

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

2,2-dimethoxyethylsulfonylbenzene

InChI

InChI=1S/C10H14O4S/c1-13-10(14-2)8-15(11,12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

QZECCVQKPJLQAW-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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